molecular formula C31H32N8O5 B1264865 [(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone

[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone

Cat. No. B1264865
M. Wt: 596.6 g/mol
InChI Key: KVDQICFBKMFZAV-GRKNLSHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone is a member of amphetamines.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

One application in scientific research is the development of neurokinin-1 (NK1) receptor antagonists. For example, a study described the synthesis and evaluation of a compound similar to the requested chemical, which acted as a potent, orally active h-NK1 receptor antagonist. This compound was effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential in therapeutic research (Harrison et al., 2001).

Imaging in Parkinson's Disease

Another research application pertains to imaging in Parkinson's disease. A study synthesized a compound analogous to the requested chemical for potential use as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease. The study focused on the synthesis and characterization of the compound, demonstrating its relevance in neurological research and diagnostics (Wang et al., 2017).

Photochemical Reactions

Research into photochemical reactions also utilizes compounds similar to the requested chemical. A study explored the photochemical cycloadditions of azirines, leading to the formation of oxazoles. This research provides insight into chemical reactions under light exposure, which is significant for understanding reaction mechanisms in organic chemistry (Schmid et al., 1974).

Solid-State NMR Spectroscopy and Mass Spectrometry

The compound's analogs have been characterized using solid-state NMR spectroscopy and mass spectrometry. This research contributes to the understanding of molecular disorder in the crystal lattice of pharmaceutical compounds, offering valuable information for drug design and pharmaceutical research (Wielgus et al., 2015).

Mechanism of Action in HIV Inhibition

Studies have explored the role of similar compounds in inhibiting HIV entry. By understanding the mechanism of action of these compounds as allosteric noncompetitive inhibitors of certain receptors, this research contributes to the development of HIV treatments (Watson et al., 2005).

Corrosion Inhibition in Metals

Compounds with structural similarities have been evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic solutions. This research is significant in the field of materials science, particularly for protecting metals from corrosion (Rahmani et al., 2018).

properties

Molecular Formula

C31H32N8O5

Molecular Weight

596.6 g/mol

IUPAC Name

[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-1,3-oxazol-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C31H32N8O5/c32-37-34-21-24-7-2-1-6-23(24)20-31(30(41)39-14-18-42-19-15-39)28(26-8-3-4-9-27(26)36-38-33)44-29(35-31)22-10-12-25(13-11-22)43-17-5-16-40/h1-4,6-13,28,40H,5,14-21H2/t28-,31-/m1/s1

InChI Key

KVDQICFBKMFZAV-GRKNLSHJSA-N

Isomeric SMILES

C1COCCN1C(=O)[C@]2([C@H](OC(=N2)C3=CC=C(C=C3)OCCCO)C4=CC=CC=C4N=[N+]=[N-])CC5=CC=CC=C5CN=[N+]=[N-]

Canonical SMILES

C1COCCN1C(=O)C2(C(OC(=N2)C3=CC=C(C=C3)OCCCO)C4=CC=CC=C4N=[N+]=[N-])CC5=CC=CC=C5CN=[N+]=[N-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone
Reactant of Route 2
Reactant of Route 2
[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone
Reactant of Route 3
Reactant of Route 3
[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone
Reactant of Route 4
[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone
Reactant of Route 5
[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone
Reactant of Route 6
[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone

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